Rehmannic acid

概要

説明

ランタデンAは、ランタナ・カマラ植物の葉に含まれるペンタサイクリックトリテルペノイド化合物です。抗酸化作用や肝保護作用など、さまざまな生物活性で知られています。この化合物は複雑な分子構造を持っており、その多様な薬理効果に貢献しています .

2. 製法

合成経路と反応条件: ランタデンAは、ランタナ・カマラの葉から一連の抽出および精製プロセスによって単離することができます。葉は最初に乾燥させて粉末にし、メタノールやエタノールなどの有機溶媒を使用して抽出します。粗抽出物は、その後、カラムクロマトグラフィーと分画結晶化によって純粋なランタデンAを得ます .

工業生産方法: ランタデンAの工業生産には、ランタナ・カマラの葉からの大規模抽出が含まれます。プロセスには、溶媒抽出、高速液体クロマトグラフィー(HPLC)を使用した精製、結晶化が含まれます。化合物の純度は、分光分析によって確認されます .

準備方法

Synthetic Routes and Reaction Conditions: Lantadene A can be isolated from the leaves of Lantana camara through a series of extraction and purification processes. The leaves are first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to column chromatography and fractional crystallization to obtain pure Lantadene A .

Industrial Production Methods: Industrial production of Lantadene A involves large-scale extraction from Lantana camara leaves. The process includes solvent extraction, purification using high-performance liquid chromatography (HPLC), and crystallization. The purity of the compound is confirmed through spectroscopic analysis .

化学反応の分析

反応の種類: ランタデンAは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です .

一般的な試薬と条件:

酸化: ランタデンAは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: ランタデンAの還元は、パラジウム触媒の存在下で水素ガスを使用して達成することができます。

置換: 置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、ランタデンAの官能基を他の基と置き換えることを含みます.

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性が変化したランタデンAのさまざまな誘導体があります。これらの誘導体は、その潜在的な治療用途について研究されています .

4. 科学研究の応用

化学: ランタデンAは、他のトリテルペノイド化合物を合成するための出発物質として使用されます。

生物学: この化合物は、有意な抗酸化活性を示し、酸化ストレスや細胞損傷に関連する研究に役立ちます.

科学的研究の応用

Pharmacological Properties

Rehmannic acid exhibits several pharmacological activities, including:

- Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in conditions such as diabetes and neurodegenerative diseases where oxidative damage is prevalent .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory responses, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses is beneficial in conditions like rheumatoid arthritis and other autoimmune disorders .

- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It may enhance cognitive function by influencing pathways related to neuronal health .

Clinical Applications

This compound is integrated into various traditional and modern therapeutic frameworks:

- Diabetes Management : The combination of Radix Rehmanniae with other herbs has demonstrated efficacy in managing diabetes mellitus. It helps regulate blood glucose levels and improves insulin sensitivity, partly through its effects on gut microbiota .

- Gynecological Health : Processed forms of Rehmannia are used in traditional Chinese medicine to address ovarian dysfunction and menstrual irregularities. This compound contributes to these effects by enhancing hormonal balance and improving ovarian function .

- Cardiovascular Health : The compound has shown promise in protecting against cardiovascular diseases by improving blood circulation and reducing blood pressure through its vasodilatory effects .

Table 1: Summary of Pharmacological Effects of this compound

Case Study: Neuroprotective Effects in Alzheimer's Disease

A study investigated the effects of this compound on a mouse model of Alzheimer's disease induced by streptozotocin. The results indicated that treatment with this compound led to significant improvements in cognitive function as measured by behavioral tests. Additionally, histopathological analysis revealed reduced tau protein hyperphosphorylation, indicating a protective effect on neuronal integrity .

Case Study: Diabetes Management through Gut Microbiota Modulation

In a clinical trial involving diabetic patients, the administration of Radix Rehmanniae alongside dietary changes resulted in improved glycemic control. The study highlighted changes in gut microbiota composition, with an increase in beneficial bacteria associated with short-chain fatty acid production, which plays a role in metabolic health .

作用機序

類似化合物との比較

ランタデンAは、ランタデンB、ランタデンC、ランタデンDなどの他の類似した化合物を含むランタデンファミリーに属しています。これらの化合物は、類似したペンタサイクリックトリテルペノイド構造を共有していますが、コア構造に付加された官能基が異なります .

比較:

ランタデンB: ランタデンAに似ていますが、エステル基が異なります。

ランタデンC: 水酸基が追加されており、溶解性と生物活性が向上しています.

ランタデンD:

ランタデンAは、十分に実証された抗酸化作用と肝保護作用により、さらなる研究開発のための貴重な化合物となっています。

生物活性

Rehmannic acid, a bioactive compound derived from Rehmannia glutinosa, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role in traditional Chinese medicine, where it is utilized for its therapeutic properties. It is a key component in various formulations aimed at treating conditions such as diabetes, inflammation, and oxidative stress. The compound exhibits several biological activities, including:

- Antioxidant Effects

- Anti-inflammatory Properties

- Antidiabetic Activity

- Hepatoprotective Effects

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. Studies have shown that it can significantly reduce oxidative stress markers in various cell types. For instance, research indicated that Rehmannia glutinosa extracts containing this compound exhibit high DPPH radical scavenging activity, reflecting their ability to neutralize free radicals effectively .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been substantiated through multiple studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A study highlighted that this compound significantly reduced nitric oxide (NO) levels in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antidiabetic Activity

Research has revealed that this compound possesses antidiabetic properties by improving insulin sensitivity and reducing fasting blood glucose levels. In a controlled study involving diabetic rats treated with this compound, results showed a marked decrease in fasting blood glucose levels and an increase in glucose uptake by liver cells . The compound's mechanism appears to involve the upregulation of specific genes associated with glucose metabolism.

The biological activities of this compound are mediated through various molecular pathways:

- Activation of Antioxidant Enzymes : this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage.

- Inhibition of Inflammatory Pathways : It modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.

- Regulation of Metabolic Pathways : The compound influences pathways related to glucose metabolism, particularly through the modulation of TRPV1 and SCD1 gene expressions .

Case Study 1: Diabetes Management

A study conducted on diabetic rats demonstrated that administration of this compound significantly improved metabolic parameters. The treatment resulted in a 10.7% increase in body weight and a substantial reduction in fasting blood glucose levels compared to untreated controls .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Change (%) | - | +10.7 |

| Fasting Blood Glucose (mg/dL) | 200 ± 15 | 150 ± 10 |

| Glucose Uptake in HepG2 Cells (%) | - | +45.76 |

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of NO in LPS-stimulated macrophages by up to 70%, demonstrating its effectiveness as an anti-inflammatory agent .

| Treatment | NO Production (μM) |

|---|---|

| Control | 25 ± 3 |

| LPS Only | 40 ± 5 |

| LPS + this compound | 12 ± 2 |

特性

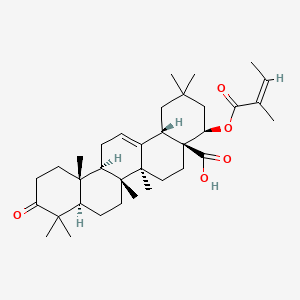

IUPAC Name |

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLIRHUTOPOHKJ-LSZVMECJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139272 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

THE MAJOR STIMULANTS TO BILE SECRETION IN SHEEP-BILE ACID, TAUROCHOLIC ACID & SECRETIN WERE USED TO ANALYZE THE EFFECTS OF LANTANA ON BILE FORMATION. THE TOXIC PRINCIPLE OF LANTANA CAMARA, LANTADENE A, INHIBITED THE ACTIVE SECRETION OF SHEEP BILE ACIDS INTO CANALICULI THROUGH AN UNKNOWN MECHANISM. THE BILE FLOW RESPONSES TO INFUSIONS OF TAUROCHOLIC ACID WERE DECREASED IN SHEEP AFTER INGESTION OF LANTANA, BUT THE RESPONSE TO SECRETIN WAS ENHANCED. THIS OBSERVATION SUGGESTS THAT LANTADENE A DOES NOT EXERT A TOXIC ACTION ON THE DUCTULES; AN INCREASE IN THE FUNCTION OF DUCTULE CELLS MAY OCCUR., SHEEP POISONED WITH 600 G FRESH LANTANA CAMARA SHOWED INHIBITED GALL BLADDER CONTRACTION AFTER IV ADMIN OF THE GALL BLADDER STIMULANTS CHOLECYSTOKININ, PENTAGASTRIN, PILOCARPINE NITRATE, & HCL 4 DAYS AFTER THE POISONING. GALL BLADDER RESPONSES OCCURRING AFTER THE STIMULANT ADMIN WERE SO FEW THAT THE EFFECT OF LANTANA ON THE RESPONSE DURATION COULD NOT BE MEASURED. LANTADENE A INHIBITED THE CHOLECYSTOKININ-INDUCED CONTRACTIONS IN GALL BLADDER STRIPS. GALL BLADDER PARALYSIS, WHICH MAY OCCUR DURING LANTANA POISONING, MAYBE DUE TO THE ACCUMULATION OF BILE ACIDS. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

467-81-2 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lantadene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTADENE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SK62WCU1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

297 °C | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary toxic effect of Lantadene A?

A1: Lantadene A primarily causes hepatotoxicity, leading to intrahepatic cholestasis in various animals, including ruminants and non-ruminant species like guinea pigs, rabbits, and female rats. [] This manifests as jaundice, photosensitization, and ruminal stasis in affected animals. []

Q2: What is the molecular formula and weight of Lantadene A?

A5: Lantadene A has the molecular formula C35H52O5 and a molecular weight of 556.79 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize Lantadene A?

A6: A combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) – encompassing 1H-NMR, 13C-NMR, Heteronuclear Multiple Bond Connectivity (HMBC), Heteronuclear Multiple Quantum Correlation (HMQC), Distortionless Enhancement Polarization Transfer (DEPT) – are commonly employed for the structural elucidation of Lantadene A. [, , ]

Q4: Does Lantadene A exhibit polymorphism?

A7: Yes, Lantadene A exists in two polymorphic forms, Form I and Form II, which differ in their physical properties and toxicity. Form I, characterized by white, fluffy, rod-shaped crystals, has been found to be non-toxic to guinea pigs upon oral administration. [] In contrast, Form II, with irregular, shining, polyhedral particles, induces ictericity and toxicity. [] The toxicity difference is attributed to the variations in the three-dimensional structure and packing of the molecules in these two forms.

Q5: Are there any ongoing clinical trials investigating Lantadene A?

A5: While preclinical studies highlight the potential therapeutic benefits of Lantadene A, no clinical trials are currently underway to evaluate its safety and efficacy in humans.

Q6: How do structural modifications of Lantadene A influence its activity?

A10: Research focusing on synthetic modifications of Lantadene A reveals that altering its structure significantly impacts its bioactivity. [, ] For instance, introducing a hydroxyl group in the A ring of Lantadene A enhances its antitumor activity. [] Similarly, converting Lantadene A to its methyl ester form also improves its antitumor properties. [] These findings underscore the significance of SAR studies in optimizing Lantadene A derivatives for therapeutic development.

Q7: What are the challenges associated with formulating Lantadene A for therapeutic use?

A11: Lantadene A's therapeutic application faces challenges due to its poor solubility in aqueous solutions, hindering its bioavailability. [] Research is exploring different formulation strategies to overcome this limitation and enhance its delivery and effectiveness.

Q8: What is the environmental impact of Lantadene A?

A12: Lantana camara, the source of Lantadene A, is considered a noxious weed that negatively impacts biodiversity and agriculture in many regions. [] The plant's allelopathic properties, partly attributed to Lantadene A and Lantadene B, contribute to its invasive nature by inhibiting the growth of neighboring vegetation. [] Understanding the environmental impact of Lantadene A is crucial for developing sustainable management strategies for Lantana camara.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。